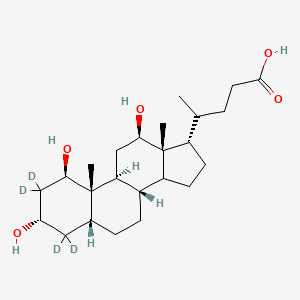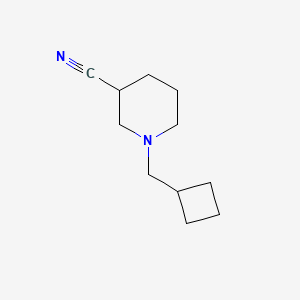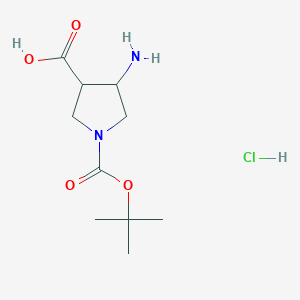
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a 4-chlorophenyl group and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation . This process often requires specific reagents and conditions, such as the use of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.
化学反应分析
Types of Reactions
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the 4-chlorophenyl group can contribute to its overall activity. The exact pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
5-(4-Chlorophenyl)-3-methylpyridin-2-amine: Similar structure but lacks the trifluoromethyl group.
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridine: Similar structure but lacks the amine group.
Uniqueness
5-(4-Chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both the trifluoromethyl and 4-chlorophenyl groups, which can significantly influence its chemical properties and biological activity. This combination of functional groups can enhance its stability, binding affinity, and overall effectiveness in various applications.
属性
分子式 |
C12H8ClF3N2 |
|---|---|
分子量 |
272.65 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H8ClF3N2/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18) |
InChI 键 |
SZVGWZHZRMYLIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-4-azaspiro[4.5]decane-4-carboxylic acid, 3-formyl-,1,1-dimethylethyl ester, (3S)-](/img/structure/B12066534.png)
![N-t-BOC-3,3-Difluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12066557.png)
![4-Pyridinecarboxylic acid, 2-amino-5-[5-(difluoromethyl)-2-thienyl]-](/img/structure/B12066559.png)

![Benzoic acid, 2-[[(3-bromophenyl)methyl]thio]-](/img/structure/B12066568.png)
![2-Propyl-4,5,5a,6,7,11b-hexahydrobenzo[f]thieno[2,3-c]quinoline-9,10-diyl diacetate](/img/structure/B12066571.png)


![6-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12066585.png)





